molecular formula C10H9BrN2O2 B1512405 Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 1192015-16-9

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B1512405
CAS No.: 1192015-16-9
M. Wt: 269.09 g/mol
InChI Key: LYMUYGNOSJPIKW-UHFFFAOYSA-N
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Description

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-a]pyridine scaffold are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This scaffold is a key structural component in several marketed drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine . The specific bromo and ester functional groups on this molecule make it a versatile intermediate for further synthetic modification via cross-coupling reactions and functional group transformations, allowing researchers to create diverse compound libraries for biological screening. The imidazo[1,2-a]pyridine core has shown significant promise in infectious disease research, with certain analogues demonstrating potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Some derivatives have been investigated as inhibitors of the cytochrome bcc oxidase complex (QcrB), a target in the oxidative phosphorylation pathway essential for bacterial survival . Beyond antimicrobial applications, this scaffold is also explored for other therapeutic areas, including anticancer research, where some derivatives have exhibited antiproliferative activity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-9-12-3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMUYGNOSJPIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858598
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192015-16-9
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and potential anti-tuberculosis properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and a molecular weight of approximately 269.09 g/mol. The structure features a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring and an ethyl ester functional group at the 5-position, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 93.7 to 46.9 μg/mL against gram-positive and gram-negative bacteria, demonstrating its potential as an antimicrobial agent .
  • Mechanism of Action : The presence of the bromine atom is believed to enhance the compound's interaction with microbial targets, potentially disrupting cellular processes .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on breast cancer cell lines such as MCF7 and MDA-MB-231. The IC50 values reported are 1.6 μM for MCF7 and 22.4 μM for MDA-MB-231 cells .
  • Apoptosis Induction : Further research indicates that treatment with this compound leads to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a mechanism involving apoptosis induction .

Anti-Tuberculosis Activity

Recent studies have explored the anti-tuberculosis potential of imidazo[1,2-a]pyridine derivatives:

  • High Throughput Screening : A high throughput screening approach identified several compounds with significant activity against Mycobacterium tuberculosis (Mtb), with some analogues showing MIC values as low as 0.03 μM .
  • Structure-Activity Relationship (SAR) : The SAR analysis suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anti-TB activity, indicating that this compound may be a candidate for further development in this area .

Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacteria; MIC values from 93.7 to 46.9 μg/mL
AnticancerIC50 values of 1.6 μM (MCF7) and 22.4 μM (MDA-MB-231); induces apoptosis
Anti-TuberculosisPromising activity against Mtb; MIC values as low as 0.03 μM

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb). For instance, high-throughput screening has identified several derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv, demonstrating promising potential for treating tuberculosis .

Cancer Therapeutics
The compound has also shown efficacy against various cancer cell lines. Studies have reported that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent anti-cancer activity. This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may interact with specific biological targets, influencing pathways involved in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy against targeted diseases .

Material Science Applications

Synthesis of Functional Materials
In material science, this compound serves as a versatile building block for synthesizing novel materials. Its ability to undergo various chemical transformations allows researchers to create functionalized polymers and nanomaterials with tailored properties. For example, incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability while providing unique electronic properties.

Catalytic Applications
The compound's unique structure also positions it as a potential catalyst in organic synthesis. Its reactivity can facilitate various transformations in synthetic pathways, making it valuable for producing complex organic molecules efficiently. Researchers are exploring its use in metal-free catalysis, which aligns with the growing interest in sustainable chemistry practices .

Case Studies and Research Findings

Study Focus Findings
Abrahams et al. (2023)Antimicrobial ActivityIdentified derivatives with MIC values as low as 0.03 μM against Mtb strains .
Moraski et al. (2023)Anti-cancer ActivityReported significant growth inhibition in MCF-7 and PC-3 cell lines with derivatives of imidazo[1,2-a]pyridine .
Marugan et al. (2016)Material SynthesisDeveloped a rapid synthesis method for imidazo[1,2-a]pyridine derivatives under mild conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazo[1,2-a]pyridine ring critically influence physicochemical properties and biological activity. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate Br (C7), COOEt (C5) 269.10 Cross-coupling precursor; FXa/HIF inhibitor candidate
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Me (C5), COOEt (C2) 218.23 HIF inhibitor; planar crystal structure with C–H∙∙∙O/N interactions
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (C5), COOEt (C2) 219.23 Biologically active intermediate; potential for hydrogen bonding
Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate CH₂Cl (C2), COOEt (C5) 253.69 Electrophilic reactivity for nucleophilic substitutions
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (positional isomer) Br (C7), COOEt (C2) 269.10 Distinct electronic profile due to ester position; altered target binding
Key Observations:
  • Bromine vs.
  • Ester Position : Moving the ester from C5 (target compound) to C2 (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) alters hydrogen-bonding patterns, as seen in crystallographic studies .
  • Reactivity: The bromine substituent enables palladium-catalyzed cross-coupling, a feature absent in methyl or amino derivatives .

Crystallographic and Stability Considerations

  • The target compound’s bromine atom may reduce crystal packing efficiency compared to hydrogen-bonding groups (e.g., NH₂), as observed in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which forms trimeric units via C–H∙∙∙O/N interactions .
  • Steric hindrance from bromine could improve solubility by disrupting planar stacking, a trade-off between stability and bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of a 2-amino-5-bromopyridine derivative with an appropriate α-halo ester or aldehyde derivative, such as ethyl chloroacetate or monochloroacetaldehyde. This reaction forms the fused imidazo[1,2-a]pyridine ring system with the ethyl carboxylate substituent.

Preparation via Reaction of 2-Amino-5-bromopyridine with Ethyl Chloroacetate

A well-documented method involves the condensation of 2-amino-4-bromopyridine with ethyl chloroacetate in absolute ethanol under reflux conditions:

  • Procedure :

    • Dissolve 2-amino-4-bromopyridine (1.0 g, 5.78 mmol) in absolute ethanol (55 mL).
    • Slowly add ethyl chloroacetate (1.74 g, 11.56 mmol) in batches with stirring at room temperature.
    • Reflux the mixture with stirring for 12 hours.
    • Monitor the reaction by thin-layer chromatography (TLC).
    • Upon completion, cool to room temperature and add petroleum ether to precipitate the product.
    • Collect the solid by suction filtration, wash with petroleum ether, and dry.
  • Outcome :

    • Yield: 72.4%
    • Product: Light yellow solid of ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (a closely related positional isomer).
    • Characterization: ^1H NMR and ^13C NMR confirm the structure; mass spectrometry shows expected molecular ion peaks.

This method is notable for its simplicity, moderate temperature, and good yield.

Preparation via Reaction of 2-Amino-5-bromopyridine with Monochloroacetaldehyde

Another approach involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of a base and a solvent such as ethanol or water:

  • Procedure Variations :

    • Mix 2-amino-5-bromopyridine (300 mmol) with 40% monochloroacetaldehyde aqueous solution (360 mmol) and a base (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in ethanol or water.
    • Stir the mixture at 25–55 °C for 2 to 24 hours.
    • After reaction completion, remove solvent by rotary evaporation.
    • Extract with ethyl acetate, wash with water, dry over anhydrous sodium sulfate.
    • Concentrate and recrystallize from ethyl acetate/n-hexane (1:1 v/v).
  • Yields and Conditions :

Base Used Solvent Reaction Time (h) Temperature (°C) Yield (%) Melting Point (°C) Notes
Sodium bicarbonate Ethanol 5 55 72.0 76.5–78.0 Highest yield, off-white crystals
Sodium carbonate Ethanol 10 55 67.8 76.3–78.2 Light brown crystals
Sodium hydroxide Methanol 12 55 35.2 75.6–78.2 Lower yield, black solid
Triethylamine Water 20 55 53.4 76.3–77.8 Moderate yield, brown solid
  • Advantages :

    • Mild reaction conditions.
    • Easy operation.
    • Stable product quality with high purity.
  • Notes :

    • The molar ratio of 2-amino-5-bromopyridine : monochloroacetaldehyde : base is typically around 1 : 1.2 : 1.2.
    • Solvent load ratio (weight) of 2-amino-5-bromopyridine to solvent is approximately 4.5 : 5.8 or 4.5 : 0.
    • Recrystallization solvent mixture of ethyl acetate and n-hexane (1:1) is preferred for purity enhancement.

Alternative Synthetic Route via Ethyl Bromopyruvate

A related synthetic method reported for 6-bromo-8-amino-imidazo[1,2-a]pyridine derivatives involves the treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with sodium bicarbonate. This method yields the imidazo[1,2-a]pyridine ring system efficiently and could be adapted for the 7-bromo derivative with appropriate precursors.

Summary Table of Preparation Methods

Method Starting Materials Conditions Solvent Base Yield (%) Notes
Ethyl chloroacetate condensation 2-Amino-4-bromopyridine + ethyl chloroacetate Reflux 12 h Absolute ethanol None 72.4 Simple, good yield, TLC monitored
Monochloroacetaldehyde method 2-Amino-5-bromopyridine + monochloroacetaldehyde 25–55 °C, 2–24 h Ethanol/water NaHCO3, Na2CO3, NaOH, TEA 35.2–72.0 Mild, easy handling, recrystallization needed
Ethyl bromopyruvate route 5-Bromo-2,3-diaminopyridine + ethyl bromopyruvate Reflux with NaHCO3 Ethanol NaHCO3 ~65 (related compound) Efficient, reported for related derivatives

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic proton signals include aromatic protons in the 7–9 ppm range, ethyl ester quartet and triplet at ~4.3 ppm and ~1.3 ppm respectively.
  • Mass Spectrometry : Molecular ion peaks consistent with expected molecular weight plus protonation.
  • Melting Points : Typically around 76–78 °C for purified crystalline products.
  • Purity : Achieved through recrystallization from ethyl acetate/n-hexane mixtures.

Q & A

Q. What are the established synthetic routes for Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a one-pot tandem cyclization/bromination of 2-aminopyridine derivatives with α-bromoketones. Key conditions include:

  • Solvent : Ethyl acetate or ethanol, which stabilizes intermediates and facilitates cyclization .
  • Catalysts/Oxidants : tert-Butyl hydroperoxide (TBHP) enhances bromination efficiency without requiring a base .
  • Temperature : Reflux conditions (~80°C) optimize reaction kinetics and minimize side products .

Q. Example Protocol :

Combine 2-aminopyridine (8 mmol) and 3-bromo-2-oxo-propionic acid ethyl ester (12 mmol) in ethanol.

Reflux for 6 hours, followed by solvent evaporation and neutralization with KHCO₃.

Recrystallize the crude product from ethyl acetate to achieve ~52% yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves the planar imidazo[1,2-a]pyridine core (mean deviation: 0.0027 Å) and dihedral angles between fused rings (e.g., 1.4° in related analogs). SHELX software is standard for refinement .
  • NMR/IR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) and substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₀H₈BrN₂O₂) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC₅₀: 8 µg/mL) via enzyme targeting, likely due to halogen-enhanced binding .
  • Anticancer Potential : Structural analogs show moderate activity against HeLa cells (IC₅₀: 25 µM) through DNA intercalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in halogenated derivatives?

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. ethanol) to control bromine positioning.
  • Catalyst Screening : Test Pd(OAc)₂ for cross-coupling reactions to introduce alternative substituents .
  • In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time dynamically .

Q. What mechanistic insights explain the compound’s bioactivity?

  • Molecular Docking : The bromine atom occupies hydrophobic pockets in S. aureus enoyl-ACP reductase (FabI), disrupting fatty acid synthesis .
  • SAR Studies : Chlorine at position 5 enhances metabolic stability but reduces solubility (logP increases by 0.8 vs. non-halogenated analogs) .

Table 1 : Comparative Bioactivity of Halogenated Analogs

CompoundAntimicrobial Activity (MIC₅₀, µg/mL)Anticancer Activity (IC₅₀, µM)
Ethyl 7-bromo derivative8.030.5
Ethyl 5-chloro derivative12.425.2
Non-halogenated analog>50>50

Q. How should researchers address discrepancies in crystallographic data versus computational models?

  • Validation Steps :
    • Repeat X-ray experiments to confirm unit cell parameters (e.g., a = 6.1250 Å, b = 13.1425 Å ).
    • Compare DFT-optimized geometries with experimental torsion angles (±5° tolerance) .
    • Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) missed in initial models .

Q. What strategies enhance selectivity in cross-coupling reactions involving the bromine substituent?

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in Suzuki-Miyaura reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, improving aryl-aryl coupling yields by ~20% .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Purity Issues : Recrystallization from ethyl acetate removes residual TBHP but reduces yield by 15%. Switch to chromatography for >99% purity .
  • Safety : Bromine volatility requires closed-system reactors to prevent exposure .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

  • DFT Calculations : The LUMO (-1.8 eV) localizes on the brominated ring, favoring SNAr reactions with amines (ΔG‡: 18 kcal/mol) .
  • Hammett Analysis : Electron-withdrawing groups (σₚ = +0.23) accelerate substitution rates 3-fold vs. methyl substituents .

Q. What advanced analytical methods resolve tautomeric or polymorphic ambiguities?

  • Solid-State NMR : Distinguishes keto-enol tautomers via ¹³C chemical shifts (δ ~160 ppm for keto C=O) .
  • DSC/TGA : Identifies polymorph stability (e.g., Form I melts at 145°C vs. Form II at 138°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

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